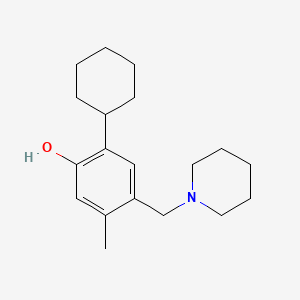
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is a complex organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group, a cyclohexyl group, a methyl group, and a piperidinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenol Core: The phenol core can be synthesized through the hydroxylation of benzene derivatives.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via Friedel-Crafts alkylation using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group such as a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclohexyl group can be reduced to cyclohexane.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperidinylmethyl group can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-cyclohexyl-4-(1-piperidinylmethyl)-(9CI): Lacks the methyl group.
Phenol, 5-methyl-4-(1-piperidinylmethyl)-(9CI): Lacks the cyclohexyl group.
Phenol, 2-cyclohexyl-5-methyl-(9CI): Lacks the piperidinylmethyl group.
Uniqueness
Phenol, 2-cyclohexyl-5-methyl-4-(1-piperidinylmethyl)-(9CI) is unique due to the presence of all three substituents (cyclohexyl, methyl, and piperidinylmethyl groups) on the phenol core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
106609-32-9 |
|---|---|
Molekularformel |
C19H29NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-cyclohexyl-5-methyl-4-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C19H29NO/c1-15-12-19(21)18(16-8-4-2-5-9-16)13-17(15)14-20-10-6-3-7-11-20/h12-13,16,21H,2-11,14H2,1H3 |
InChI-Schlüssel |
NXKVSFDJBAYCGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CN2CCCCC2)C3CCCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





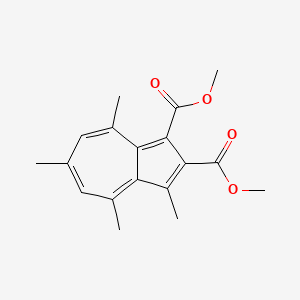
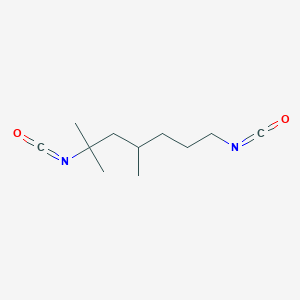
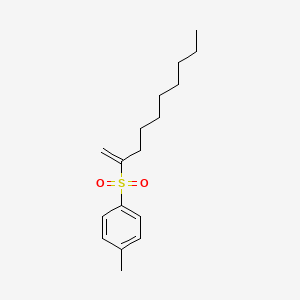
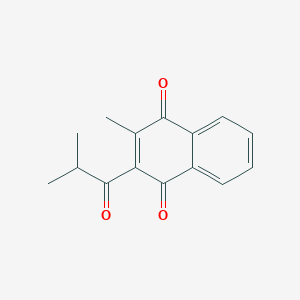
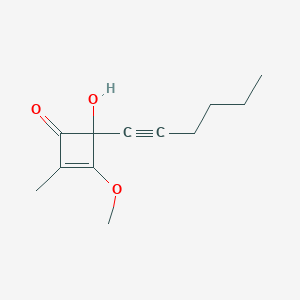
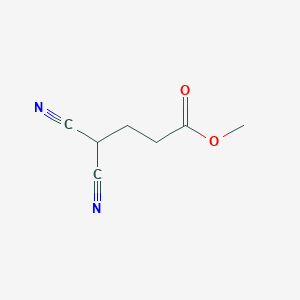

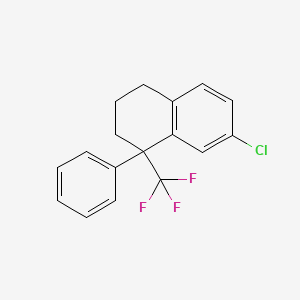

![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)

